3-[(3-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide
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Overview
Description
3-[(3-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone. One common method involves the reaction of 2-aminothiophenol with 3-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Scientific Research Applications
3-[(3-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(3-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound of the benzothiazole family.
2-Aminobenzothiazole: A derivative with an amino group at the 2-position.
2-Methylbenzothiazole: A derivative with a methyl group at the 2-position.
Uniqueness
3-[(3-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide is unique due to the presence of the 3-methylphenylmethyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89542-34-7 |
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Molecular Formula |
C15H14BrNS |
Molecular Weight |
320.2 g/mol |
IUPAC Name |
3-[(3-methylphenyl)methyl]-1,3-benzothiazol-3-ium;bromide |
InChI |
InChI=1S/C15H14NS.BrH/c1-12-5-4-6-13(9-12)10-16-11-17-15-8-3-2-7-14(15)16;/h2-9,11H,10H2,1H3;1H/q+1;/p-1 |
InChI Key |
PEDXHPWEGAWMKO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC=C1)C[N+]2=CSC3=CC=CC=C32.[Br-] |
Origin of Product |
United States |
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